N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)propionamide
Description
N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)propionamide is a bicyclic heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core substituted with methyl groups at positions 1 and 5, a ketone at position 6, and a propionamide moiety at position 3. This structure confers unique physicochemical properties, such as moderate lipophilicity (due to methyl groups) and hydrogen-bonding capacity (via the amide and ketone groups).
Properties
IUPAC Name |
N-(1,5-dimethyl-6-oxo-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O2/c1-4-8(16)12-9-7-5-6(2)11(17)13-10(7)15(3)14-9/h6H,4-5H2,1-3H3,(H,13,17)(H,12,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYIKAMYVIFMQDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN(C2=C1CC(C(=O)N2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)propionamide typically involves the following steps:
Formation of the Pyrazolopyridine Core: The core structure can be synthesized through a cyclization reaction involving hydrazine and a suitable β-ketoester or β-diketone.
Methylation: The pyrazolopyridine core is then methylated at the 1 and 5 positions using appropriate methylating agents such as methyl iodide or dimethyl sulfate.
Introduction of the Propionamide Group: The propionamide group is introduced by reacting the methylated pyrazolopyridine with propionyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)propionamide can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, alkaline conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous ether.
Substitution: Amines, alcohols, polar aprotic solvents.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Amides, esters.
Scientific Research Applications
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory activities of N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)propionamide. It has been shown to inhibit key inflammatory mediators such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the inflammatory response. This inhibition suggests its potential use in treating conditions characterized by inflammation, such as arthritis and other chronic inflammatory diseases .
Analgesic Effects
In addition to its anti-inflammatory properties, the compound has demonstrated analgesic effects in various preclinical models. These effects are particularly relevant for developing new pain management therapies that may offer advantages over existing treatments by reducing side effects associated with traditional analgesics .
Synthesis and Structural Characterization
The synthesis of this compound involves several steps that include the formation of the pyrazolo[3,4-b]pyridine core followed by the introduction of the propionamide group. Detailed structural characterization techniques such as NMR and mass spectrometry have been employed to confirm the identity and purity of the synthesized compound .
Case Study 1: Evaluation of Anti-inflammatory Activity
A study conducted by Abd El-Salam et al. assessed several pyrazolo derivatives for their anti-inflammatory activity. The results indicated that compounds similar to this compound exhibited lower ulcerogenic activity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs), suggesting a favorable safety profile .
Case Study 2: Molecular Docking Studies
Molecular docking studies have been performed to understand better how this compound interacts with target proteins involved in inflammation. These studies provide insights into its binding affinities and potential mechanisms of action .
Mechanism of Action
The mechanism by which N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)propionamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and biological system.
Comparison with Similar Compounds
Core Structure Variations
The pyrazolo[3,4-b]pyridine core distinguishes the target compound from other bicyclic systems:
- Imidazo[1,2-a]pyridines (e.g., diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate): These exhibit a fused five- and six-membered ring system but lack the pyrazole moiety.
- Triazolothiadiazoles : These compounds, such as those reported by Zhang et al., prioritize sulfur and triazole moieties, which may improve metabolic stability but reduce hydrogen-bonding capacity relative to the target compound’s amide and ketone groups .
Table 1: Core Structure Comparison
| Core System | Aromaticity | Key Functional Groups | Potential Applications |
|---|---|---|---|
| Pyrazolo[3,4-b]pyridine | Partial | Amide, Ketone | Enzyme inhibition, Receptor modulation |
| Imidazo[1,2-a]pyridine | High | Ester, Nitrile | Fluorescent probes, Catalysis |
| Triazolothiadiazole | Moderate | Thiadiazole, Triazole | Antimicrobial agents |
Substituent Effects
- Amide Variations: The propionamide group in the target compound offers flexibility and moderate hydrophilicity. In contrast, the benzamide analog (N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-methylbenzamide) has a bulkier aromatic substituent, which may enhance π-stacking but reduce solubility .
Hydrogen Bonding and Crystallography
- The target’s amide and ketone groups enable robust hydrogen-bonding networks, as described in Etter’s graph set analysis (). Such interactions may stabilize crystal packing, as seen in SHELX-refined structures (), whereas compounds lacking these groups (e.g., triazolothiadiazoles) rely on weaker van der Waals forces .
Biological Activity
N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)propionamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
The compound's molecular formula is with a molecular weight of 248.286 g/mol. Its structure includes a pyrazolo[3,4-b]pyridine core which is known for its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₆N₄O₂ |
| Molecular Weight | 248.286 g/mol |
| CAS Number | 1208965-30-3 |
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Histone Deacetylase Inhibition : Compounds with similar structures have been shown to inhibit histone deacetylases (HDACs), which play a critical role in gene expression regulation. Inhibition of HDACs can lead to altered cell cycle progression and apoptosis in cancer cells .
- Antioxidant Activity : Studies suggest that derivatives of pyrazolo compounds exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells .
- Anti-inflammatory Effects : Some analogs have demonstrated anti-inflammatory activity through the inhibition of pro-inflammatory cytokines and pathways involved in inflammation .
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo derivatives. For instance, a derivative showed significant cytotoxic effects against various cancer cell lines with IC50 values in the low micromolar range. This activity was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase .
Case Study: Anti-inflammatory Activity
In a study focusing on inflammatory models, this compound exhibited dose-dependent inhibition of inflammation markers in vitro. The compound reduced levels of TNF-alpha and IL-6 in macrophage cultures stimulated with lipopolysaccharides (LPS).
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Modifications to the side chains and functional groups have been studied extensively:
| Modification | Effect on Activity |
|---|---|
| Methylation at N position | Increased potency against cancer cells |
| Hydroxyl substitution | Enhanced antioxidant properties |
| Alkyl chain length | Affects solubility and bioavailability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
